1-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)18-3-4-20(26-15-18)29-12-10-28(11-13-29)19-5-8-27(9-6-19)16-17-2-1-7-25-14-17/h1-4,7,14-15,19H,5-6,8-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCTUUSEVMLRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.41 g/mol. The structure features two piperidine rings and pyridine moieties, which contribute to its biological activity.
Biological Activity Overview
- Antimicrobial Activity : Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a related study demonstrated that piperazine-based compounds showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for various derivatives .
- Cytotoxicity : The cytotoxic effects of the compound were evaluated in human cell lines. Results indicated that while some derivatives exhibited potent antimicrobial effects, they did not significantly affect the viability of HEK-293 cells, suggesting a favorable safety profile .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve the inhibition of essential bacterial enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence . This suggests potential applications in treating bacterial infections.
Study 1: Antitubercular Activity
In a study focused on designing novel antitubercular agents, several piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound demonstrated IC90 values between 3.73 and 4.00 μM, indicating strong antitubercular activity .
Study 2: Cytotoxicity Assessment
A comprehensive evaluation of cytotoxicity was performed on multiple derivatives, including our target compound. The results showed that while some exhibited significant antibacterial activity, they maintained low cytotoxicity against human cell lines (IC50 > 20 μM), making them promising candidates for further development .
Data Tables
| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | >20 |
| Compound B | M. tuberculosis | 2.18 | >20 |
| Target Compound | M. tuberculosis | 3.73 | >20 |
Scientific Research Applications
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent in various conditions, particularly in the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, showing promise in treating disorders such as depression and anxiety. Research indicates that derivatives of this compound can influence muscarinic receptors, which are implicated in cognitive functions and mood regulation .
Anticancer Activity
Recent studies have explored the anticancer properties of similar piperazine derivatives. For instance, compounds with structural similarities have demonstrated efficacy against multiple cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through targeted receptor interactions .
Antimicrobial Properties
The compound's derivatives have shown potential as antimicrobial agents, with studies indicating activity against various bacterial strains. The incorporation of trifluoromethyl groups enhances lipophilicity, improving the compound's ability to penetrate microbial membranes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations on Piperidine
- 1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine (C20H26F3N5O) Key Difference: Replaces the pyridin-3-ylmethyl group with a 3-methylisoxazole substituent.
- 1-[1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
2.1.2 Simplified Piperazine Derivatives
- 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23)
- 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
